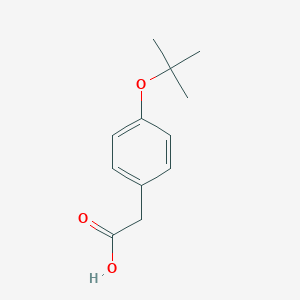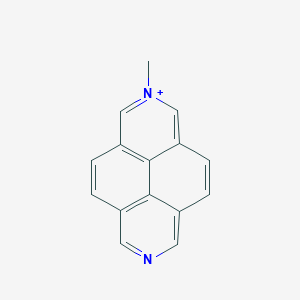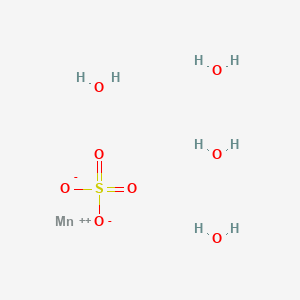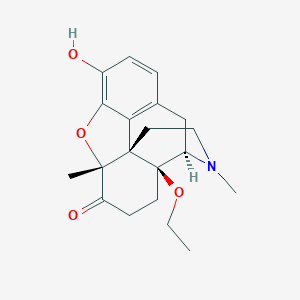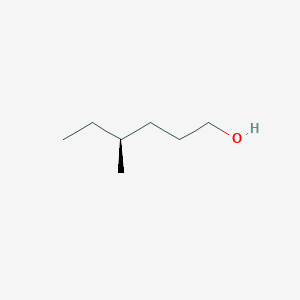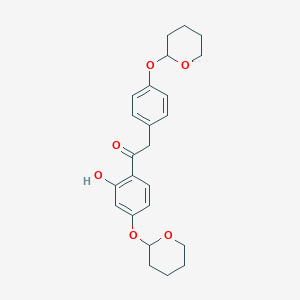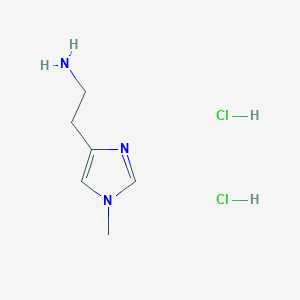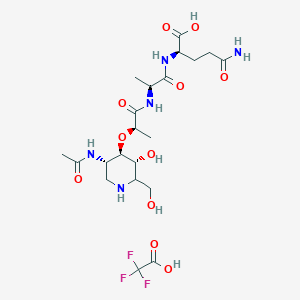
Atiglai
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atiglai, also known as 2-(4-aminophenyl)thiazole-4-carboxylic acid, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of Atiglai is not fully understood, but it is believed to work by modulating the activity of certain enzymes and neurotransmitters in the body. For example, Atiglai has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. Additionally, Atiglai has been found to increase the activity of GABA in the brain, which can help to reduce anxiety and promote relaxation.
Biochemische Und Physiologische Effekte
Atiglai has been shown to have a number of biochemical and physiological effects in the body. For example, it has been found to reduce the production of inflammatory molecules such as prostaglandins and cytokines, which can help to alleviate inflammation and pain. Additionally, Atiglai has been shown to increase the activity of GABA in the brain, which can help to reduce anxiety and promote relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Atiglai in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, Atiglai has been shown to have potent activity in a number of different assays, making it a versatile tool for studying various biological processes. However, one limitation of using Atiglai is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on Atiglai. For example, further studies could be conducted to elucidate its mechanism of action and to identify its molecular targets in the body. Additionally, Atiglai could be further developed as a potential therapeutic agent for the treatment of inflammatory disorders, anxiety, and related conditions. Finally, Atiglai could be used as a tool for studying the role of GABA and other neurotransmitters in the brain, which could have implications for the development of new treatments for neurological disorders.
Synthesemethoden
The synthesis of Atiglai involves the reaction of 4-aminobenzenethiol with chloroacetic acid in the presence of potassium carbonate. The resulting product is then treated with thionyl chloride to form Atiglai.
Wissenschaftliche Forschungsanwendungen
Atiglai has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. One study found that Atiglai exhibits potent anti-inflammatory activity, making it a promising candidate for the development of new anti-inflammatory drugs. Another study showed that Atiglai can increase the activity of the neurotransmitter GABA in the brain, which may have implications for the treatment of anxiety and related disorders.
Eigenschaften
CAS-Nummer |
131432-97-8 |
|---|---|
Produktname |
Atiglai |
Molekularformel |
C21H34F3N5O11 |
Molekulargewicht |
589.5 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)piperidin-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H33N5O9.C2HF3O2/c1-8(17(29)24-11(19(31)32)4-5-14(20)27)22-18(30)9(2)33-16-12(23-10(3)26)6-21-13(7-25)15(16)28;3-2(4,5)1(6)7/h8-9,11-13,15-16,21,25,28H,4-7H2,1-3H3,(H2,20,27)(H,22,30)(H,23,26)(H,24,29)(H,31,32);(H,6,7)/t8-,9+,11+,12-,13?,15+,16+;/m0./s1 |
InChI-Schlüssel |
WJWNHNINOVANSJ-ZEYWSJKMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H](CNC([C@H]1O)CO)NC(=O)C.C(=O)(C(F)(F)F)O |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(CNC(C1O)CO)NC(=O)C.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(CNC(C1O)CO)NC(=O)C.C(=O)(C(F)(F)F)O |
Synonyme |
ATIGLAI N-(2-O-(2-acetamido-1,2,3,5-tetradeoxy-1,5-imino-D-glucitol-3-yl)-D-lactoyl)-L-alanyl-D-isoglutamine N-(2-O-(2-acetamido-1,2,3,5-tetradeoxy-1,5-iminoglucitol-3-yl)lactoyl)alanyl-isoglutamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



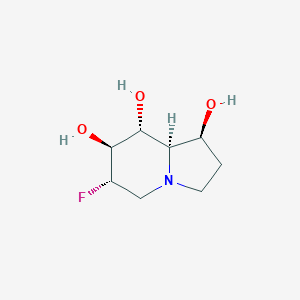
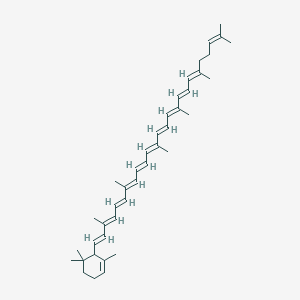
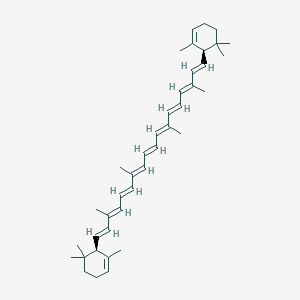
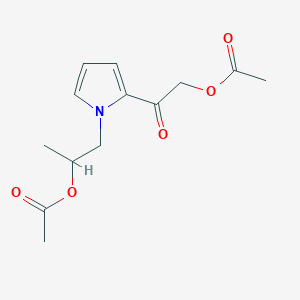
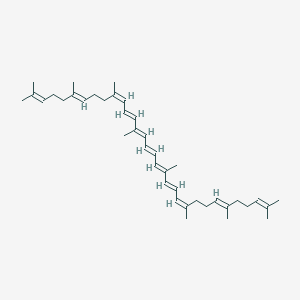
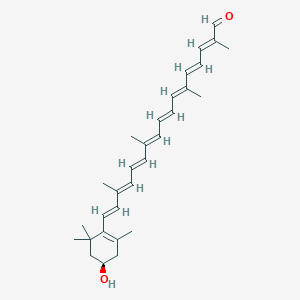
![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)
